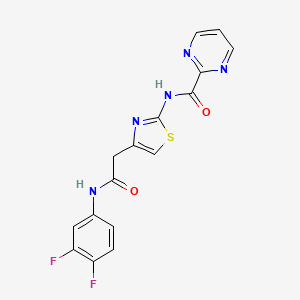
n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide
説明
The compound "n-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide" is a chemical entity that can be synthesized from ethylamino precursors and trifluoroacetic acid derivatives. The interest in such compounds is due to their potential applications, which include antimicrobial activity. The synthesis of related trifluoroacetamides has been explored in various studies, indicating the versatility and reactivity of these compounds in chemical synthesis and potential pharmaceutical applications .
Synthesis Analysis
The synthesis of trifluoroacetamide derivatives can be achieved through palladium-catalyzed reactions. For instance, the reaction of ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with primary or secondary amines in the presence of palladium catalysts and carbon monoxide can provide access to free-NH indole 2-acetamides . This method demonstrates the potential for creating a variety of acetamide derivatives, including those with an ethylaminoethyl group, by altering the starting materials and reaction conditions.
Molecular Structure Analysis
While the specific molecular structure analysis of "this compound" is not detailed in the provided papers, the general structure of trifluoroacetamides is characterized by the presence of a trifluoromethyl group attached to an amide nitrogen. This structural motif is known to impart unique electronic and steric properties to the molecule, which can influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Trifluoroacetamides can participate in various chemical reactions due to their amide functionality and the presence of the electron-withdrawing trifluoromethyl group. The synthesis of N-(Indolyl)trifluoroacetamides, for example, involves the reaction of aminoindoles with ethyl ester of trifluoroacetic acid, showcasing the reactivity of the trifluoroacetamide group in nucleophilic substitution reactions . Such reactions are essential for the construction of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetamides are influenced by the trifluoromethyl group, which is highly electronegative and can affect the acidity of the amide hydrogen, the lipophilicity of the compound, and its overall molecular stability. The presence of the ethylaminoethyl group would likely contribute to the basicity of the molecule and could affect its solubility in organic solvents. The antimicrobial activity screening of related compounds suggests that these properties can be fine-tuned to enhance biological activity . Additionally, the synthesis of α-N-ethylamino acids and their derivatives, starting from α-amino acids using hexafluoroacetone, indicates the potential for creating a wide range of derivatives with varying properties .
科学的研究の応用
Interactions with Biological Systems
Ethyl Glucuronide as a Biomarker :Ethyl glucuronide (EtG) is a minor alcohol metabolite proposed as a stable marker in hair for detecting and quantifying alcohol consumption over extended periods. Its quantification in hair is useful for objective detection of alcohol consumption, but results interpretation requires careful consideration due to influences like hair treatment, gender, and health conditions (Crunelle et al., 2014). The role of EtG in hair, including its relation to various pathologies and reference cut-offs, is a subject of ongoing research (Triolo et al., 2022).
Toxicology of Acetamide Derivatives :The toxicology of acetamide and its derivatives, including N,N-dimethylacetamide and formamide, has been extensively reviewed. These compounds show commercial importance, and the biological responses to exposure vary among these chemicals, necessitating a careful review of the data for each chemical separately (Kennedy, 2001).
Environmental Interactions
Degradation of Polyfluoroalkyl Chemicals :The environmental degradation of polyfluoroalkyl chemicals, a category that includes substances like N-(2-(Ethylamino)ethyl)-2,2,2-trifluoroacetamide, has been a subject of interest. These chemicals are subject to microbial degradation, leading to the formation of perfluoroalkyl acids. The review discusses the biodegradability of these compounds, defluorination potential, and environmental fate (Liu & Avendaño, 2013).
Solubility and Phase Behavior of Ionic Liquids with Various Solutes :The solubility and phase behavior of ionic liquids, potentially including fluoroacetamide derivatives, have been studied for their potential applications. These properties are crucial for environmental applications like solvent extraction processes and have implications for the environmental fate of these chemicals (Visak et al., 2014).
特性
IUPAC Name |
N-[2-(ethylamino)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c1-2-10-3-4-11-5(12)6(7,8)9/h10H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHHYXGDXGMSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)
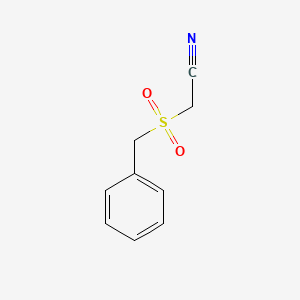
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)
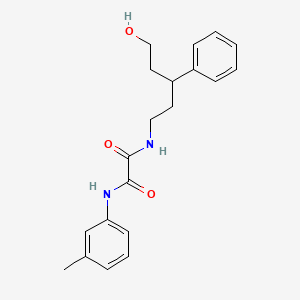
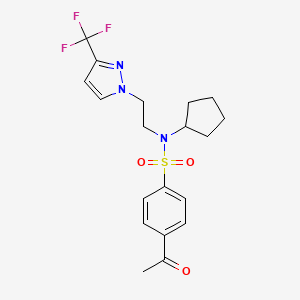

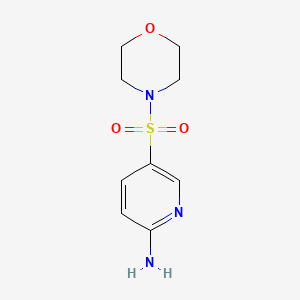
![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

